(2Z)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-4-OXO-2-BUTENOIC ACID is a synthetic organic compound that features a pyrazole ring and a butenoic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-4-OXO-2-BUTENOIC ACID typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Butenoic Acid Moiety: The pyrazole derivative is then reacted with an appropriate butenoic acid precursor, such as a halogenated butenoic acid, under conditions that promote nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of (Z)-4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-4-OXO-2-BUTENOIC ACID may involve:
Large-Scale Synthesis of Intermediates: The intermediates required for the synthesis are produced in bulk using optimized reaction conditions.
Continuous Flow Chemistry: The reactions are carried out in continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structure can be modified to develop potential therapeutic agents.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
Anti-inflammatory Activity: It may also have anti-inflammatory effects, useful in treating inflammatory diseases.
Industry
Agriculture: The compound can be used in the development of agrochemicals.
Pharmaceuticals: It can be a precursor for synthesizing various pharmaceutical agents.
Mechanism of Action
The mechanism of action of (Z)-4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-4-OXO-2-BUTENOIC ACID involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or blocking receptor binding.
Comparison with Similar Compounds
Similar Compounds
(E)-4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-4-OXO-2-BUTENOIC ACID: The E-isomer of the compound.
4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]-4-OXO-BUTANOIC ACID: A similar compound with a butanoic acid moiety instead of butenoic acid.
Uniqueness
Structural Features: The Z-configuration and the presence of both pyrazole and butenoic acid moieties make it unique.
Biological Activity: Its specific biological activities may differ from those of similar compounds due to its unique structure.
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(Z)-4-[(1,5-dimethylpyrazol-4-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H11N3O3/c1-6-7(5-10-12(6)2)11-8(13)3-4-9(14)15/h3-5H,1-2H3,(H,11,13)(H,14,15)/b4-3- |
InChI Key |
YFDZPMIJWRDVQN-ARJAWSKDSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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